Cas no 902278-83-5 (N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
902278-83-5 structure
商品名:N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS番号:902278-83-5
MF:C25H21ClN2O5S
メガワット:496.962644338608
CID:5944125
PubChem ID:20869315

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
    • 902278-83-5
    • N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
    • F3407-2098
    • VU0626381-1
    • N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • AKOS001820643
    • インチ: 1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-6-4-3-5-19(21)25(23)30)15-24(29)27-17-9-12-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29)
    • InChIKey: HSVICCYDFRFTGD-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(OC)C(Cl)=C1)(=O)CN1C2=C(C=CC=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 496.0859706g/mol
  • どういたいしつりょう: 496.0859706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 894
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 101Ų

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-2098-40mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
40mg
$140.0 2023-09-10
Life Chemicals
F3407-2098-20μmol
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-2098-50mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
50mg
$160.0 2023-09-10
Life Chemicals
F3407-2098-2mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
2mg
$59.0 2023-09-10
Life Chemicals
F3407-2098-30mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
30mg
$119.0 2023-09-10
Life Chemicals
F3407-2098-5μmol
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-2098-1mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
1mg
$54.0 2023-09-10
Life Chemicals
F3407-2098-5mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
5mg
$69.0 2023-09-10
Life Chemicals
F3407-2098-25mg
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
25mg
$109.0 2023-09-10
Life Chemicals
F3407-2098-10μmol
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902278-83-5
10μmol
$69.0 2023-09-10

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No: 902278-83-5)

The compound N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide with CAS number 902278-83-5 is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which includes a quinoline derivative core, a sulfonyl group, and various substituents that contribute to its unique properties.

The molecular structure of this compound is characterized by a quinoline ring system, which serves as a central scaffold. The quinoline moiety is further substituted with a sulfonyl group at the 3-position and an acetamide group at the 1-position. Additionally, the phenyl ring attached to the acetamide group bears a chlorine atom at the 3-position and a methoxy group at the 4-position. These substituents not only enhance the molecule's stability but also play a crucial role in its pharmacological activity.

Recent studies have highlighted the potential of this compound as a promising candidate for drug development, particularly in the treatment of various diseases such as cancer and inflammatory disorders. The sulfonyl group in the molecule is known to enhance bioavailability and improve the drug's ability to cross cellular membranes, making it an attractive target for therapeutic applications.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis typically begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group and subsequent acylation to form the acetamide moiety. The substitution patterns on the phenyl ring are carefully controlled to ensure optimal activity and selectivity.

From an analytical standpoint, this compound has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These analyses have provided critical insights into its molecular structure, purity, and stability under various conditions.

One of the most significant advancements in recent research involves the evaluation of this compound's biological activity. Preclinical studies have demonstrated its potent inhibitory effects on key enzymes associated with cancer progression and inflammation. For instance, it has shown remarkable activity against cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses.

Moreover, computational studies using molecular docking and dynamics simulations have revealed that this compound interacts effectively with target proteins through hydrogen bonding and hydrophobic interactions. These findings underscore its potential as a lead compound for drug design and development.

In conclusion, N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yliacetamide (CAS No: 902278-83-5) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity, positions it as a strong candidate for future therapeutic applications.

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